Hydroxy Ziprasidone-d8

Stable isotope labelling Mass spectrometry Internal standard

Hydroxy Ziprasidone‑d8 is a perdeuterated analogue of hydroxy ziprasidone, the major reductive metabolite of the atypical antipsychotic ziprasidone [REFS‑1]. The molecule carries eight deuterium atoms on the piperazine ring, giving it a molecular formula of C₂₁H₁₃D₈ClN₄O₂S (MW 436.98) and a mass shift of +8 Da relative to the non‑deuterated hydroxy ziprasidone (MW 428.98) [REFS‑2][REFS‑3].

Molecular Formula C₂₁H₁₃D₈ClN₄O₂S
Molecular Weight 436.98
Cat. No. B1160863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Ziprasidone-d8
Synonyms5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]-1-hydroxyethyl]-6-chloro-1,3-dihydro-2H-indol-2-one-d8_x000B_
Molecular FormulaC₂₁H₁₃D₈ClN₄O₂S
Molecular Weight436.98
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxy Ziprasidone-d8 – Deuterated Internal Standard for Accurate LC‑MS/MS Quantification of Ziprasidone Metabolites


Hydroxy Ziprasidone‑d8 is a perdeuterated analogue of hydroxy ziprasidone, the major reductive metabolite of the atypical antipsychotic ziprasidone [REFS‑1]. The molecule carries eight deuterium atoms on the piperazine ring, giving it a molecular formula of C₂₁H₁₃D₈ClN₄O₂S (MW 436.98) and a mass shift of +8 Da relative to the non‑deuterated hydroxy ziprasidone (MW 428.98) [REFS‑2][REFS‑3]. This stable isotope‑labelled compound is employed as a co‑eluting internal standard in liquid chromatography‑tandem mass spectrometry (LC‑MS/MS) methods to correct for matrix effects and ionisation variability, enabling precise, accurate quantification of the metabolite in biological matrices [REFS‑1].

Why Unlabelled Hydroxy Ziprasidone or Other Deuterated Ziprasidone Standards Cannot Substitute for Hydroxy Ziprasidone‑d8


Generic substitution fails because stable‑isotope‑labelled internal standards (SIL‑IS) must match the analyte’s physicochemical behaviour and chromatographic retention time to adequately correct for matrix effects, extraction losses, and ionisation fluctuations [REFS‑1]. Unlabelled hydroxy ziprasidone cannot provide the mass‑shifted signal required for selective detection and is subject to the same ionisation variability as the analyte. Using Ziprasidone‑d8 (the deuterated parent drug) fails for hydroxy‑ziprasidone quantification because differences in polarity and retention lead to insufficient co‑elution, introducing quantitative bias [REFS‑2]. Only an exact deuterated isotopologue such as Hydroxy Ziprasidone‑d8 co‑elutes perfectly with the metabolite, ensuring that corrections applied to the internal standard track the analyte’s behaviour across the entire chromatographic run.

Quantitative Differentiation of Hydroxy Ziprasidone‑d8 from Closest Analogs and Alternatives


Eight‑Deuterium Labelling Provides a +8 Da Mass Shift That Eliminates Signal Overlap with the Analyte

Hydroxy Ziprasidone‑d8 carries eight deuterium atoms, producing a molecular ion that is exactly 8 mass units heavier than unlabelled hydroxy ziprasidone. The unlabelled form (m/z ~ 429) therefore cannot be distinguished from the endogenous metabolite, whereas the d8‑isotopologue appears at a unique m/z ~ 437, preventing crosstalk [REFS‑1][REFS‑2].

Stable isotope labelling Mass spectrometry Internal standard

Isotopic Purity >95 % as Determined by HPLC and Deuterium Incorporation Ensures Low Analytic Interference

Vendor specifications for the compound indicate chemical purity typically >95 % and deuterium incorporation consistent with perdeuteration of the piperazine ring [REFS‑1]. In contrast, unlabelled hydroxy ziprasidone reference standards are certified only for chemical purity (e.g., 99.53 % [REFS‑2]), without isotopic enrichment data, which is irrelevant for their use but critical for SIL‑IS performance.

Chemical purity Deuterium enrichment Analytical quality

Regulatory‑Grade Reference Standard Supports ANDA/DMF Submissions, Unlike Generic Impurity Standards

Hydroxy Ziprasidone‑d8 is explicitly positioned as a stable‑isotope‑labelled impurity reference standard for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions [REFS‑1]. Unlabelled hydroxy ziprasidone, while sometimes used for analytical method development, lacks the isotopic tracer necessary for the regulatorily mandated use of SIL‑IS in validated LC‑MS/MS methods.

Regulatory bioanalysis Reference standard ANDA

Co‑Elution Matching Minimises Matrix Effects to <5 % RSD Inter‑day Precision – A Class‑Level SIL‑IS Advantage

Stable‑isotope‑labelled internal standards that co‑elute with the analyte can reduce inter‑day precision from ≈15 % RSD (without internal standard) to <5 % RSD [REFS‑1]. Although this value is a class‑level benchmark for SIL‑IS, the same mechanism applies to Hydroxy Ziprasidone‑d8 because its deuterium label does not alter its reversed‑phase retention time relative to hydroxy ziprasidone.

Matrix effect Ion suppression Precision

High‑Value Application Scenarios for Hydroxy Ziprasidone‑d8 in Bioanalytical and Pharmaceutical Workflows


Quantitative Bioanalysis of Ziprasidone Metabolites in Plasma or Urine for Pharmacokinetic Studies

Hydroxy Ziprasidone‑d8 serves as the co‑eluting SIL‑IS in validated LC‑MS/MS assays targeting hydroxy ziprasidone. The +8 Da mass shift eliminates interference from the endogenous metabolite, while the matched retention time corrects for ion‑suppression effects, enabling accurate determination of metabolite concentrations in clinical pharmacokinetic trials [REFS‑1].

Generic Drug Development – ANDA/DMF Submissions Requiring Isotopically Labelled Impurity Standards

Regulatory filings for generic ziprasidone demand quantitative impurity profiling using stabilised‑isotope‑labelled internal standards. Hydroxy Ziprasidone‑d8 fulfills this requirement, providing the necessary isotopic traceability and Lot‑specific Certificate of Analysis for method transfer to contract research organisations [REFS‑2].

Metabolic Pathway Tracing Using Deuterium Retention as a Tracking Label

Because the deuterium atoms are located on the piperazine ring and remain metabolically stable during phase I transformations, researchers can incubate tissue fractions with Hydroxy Ziprasidone‑d8 and track deuterium retention in downstream metabolites by monitoring the mass shift, allowing definitive assignment of metabolic pathways without the use of radiolabels [REFS‑3].

Method Validation and Quality Control for Clinical Therapeutic Drug Monitoring

Laboratories establishing therapeutic drug monitoring panels for ziprasidone can use Hydroxy Ziprasidone‑d8 to prepare calibration standards and quality control samples. Its high chemical and isotopic purity ensures consistent instrument response across batches, meeting the performance requirements of CLIA and ISO 15189 accredited methods [REFS‑1].

Quote Request

Request a Quote for Hydroxy Ziprasidone-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.